

Spectroscopic Analysis of 2-(4-Nitrophenyl)oxirane: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)oxirane

Cat. No.: B1220430

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This guide provides an in-depth overview of the spectroscopic data for **2-(4-Nitrophenyl)oxirane**, also known as 4-nitrostyrene oxide. It is intended for researchers, scientists, and professionals in drug development, offering key data and experimental context for the characterization of this compound. The molecular formula for **2-(4-Nitrophenyl)oxirane** is $C_8H_7NO_3$, with a molecular weight of approximately 165.15 g/mol. [1] The compound typically appears as a white to light yellow solid with a melting point in the range of 83°C to 87°C. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **2-(4-Nitrophenyl)oxirane**. Spectra are typically acquired in deuterated chloroform ($CDCl_3$) at room temperature. [1]

1H NMR Data

The proton NMR spectrum shows characteristic signals for both the aromatic and oxirane ring protons. The strong electron-withdrawing effect of the nitro group causes a significant downfield shift of the aromatic protons. Protons on the epoxide ring typically appear in the 2.5-3.5 ppm region. [2]

| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
|-----------------------------------|--------------|----------------------------|--|
| 8.22 | ddd | 9.4, 2.0, 1.5 | 2H, Aromatic (ortho to -NO ₂)[1] |
| 7.55 | d | 9.4 | 2H, Aromatic (meta to -NO ₂)[1] |
| ~4.15 | m | - | 1H, Oxirane CH |
| ~3.18 | dd | 5.5, 4.0 | 1H, Oxirane CH ₂ |
| ~2.75 | dd | 5.5, 2.5 | 1H, Oxirane CH ₂ |

Note: Approximate shifts for oxirane protons are based on values for structurally similar compounds.[3]

¹³C NMR Data

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The presence of the nitro group deshields the attached aromatic carbon (ipso) and the carbon at the para position. [1]

| Chemical Shift (δ) / ppm | Assignment |
|-----------------------------------|---|
| 147-148 | Aromatic C (ipso, attached to oxirane)[1] |
| 146-147 | Aromatic C (para, attached to -NO ₂)[1] |
| ~126 | Aromatic CH (ortho to -NO ₂) |
| ~124 | Aromatic CH (meta to -NO ₂) |
| 52 | Oxirane CH[1] |
| 46 | Oxirane CH ₂ [1] |

Infrared (IR) Spectroscopy

The IR spectrum of **2-(4-Nitrophenyl)oxirane** is dominated by strong absorption bands from the nitro (NO₂) group.^[4] These bands are among the most characteristic in the mid-infrared region, making the nitro group's presence easy to confirm.^{[4][5]}

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~3000-2900 | Medium | Aliphatic C-H Stretch (Oxirane) |
| 1550-1475 | Strong | Asymmetric NO ₂ Stretch ^{[6][7]} |
| 1360-1290 | Strong | Symmetric NO ₂ Stretch ^{[6][7]} |
| ~1250 | Medium-Strong | Asymmetric C-O-C Stretch (Oxirane) |
| ~850 | Strong | C-N Stretch & NO ₂ Scissor ^[5] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The monoisotopic mass of **2-(4-Nitrophenyl)oxirane** is 165.0426 g/mol .^[1]

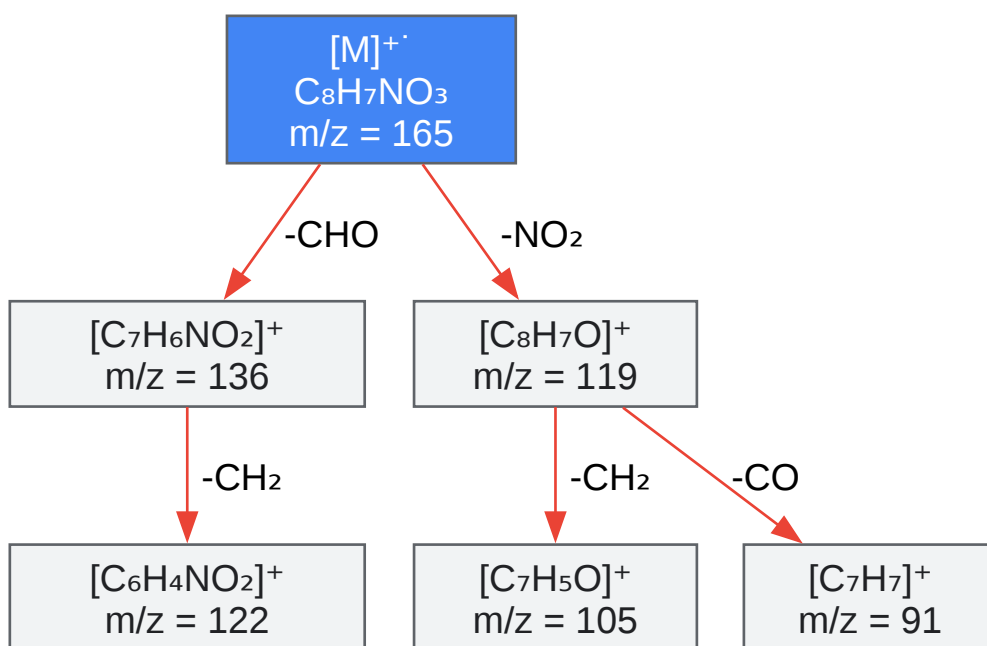
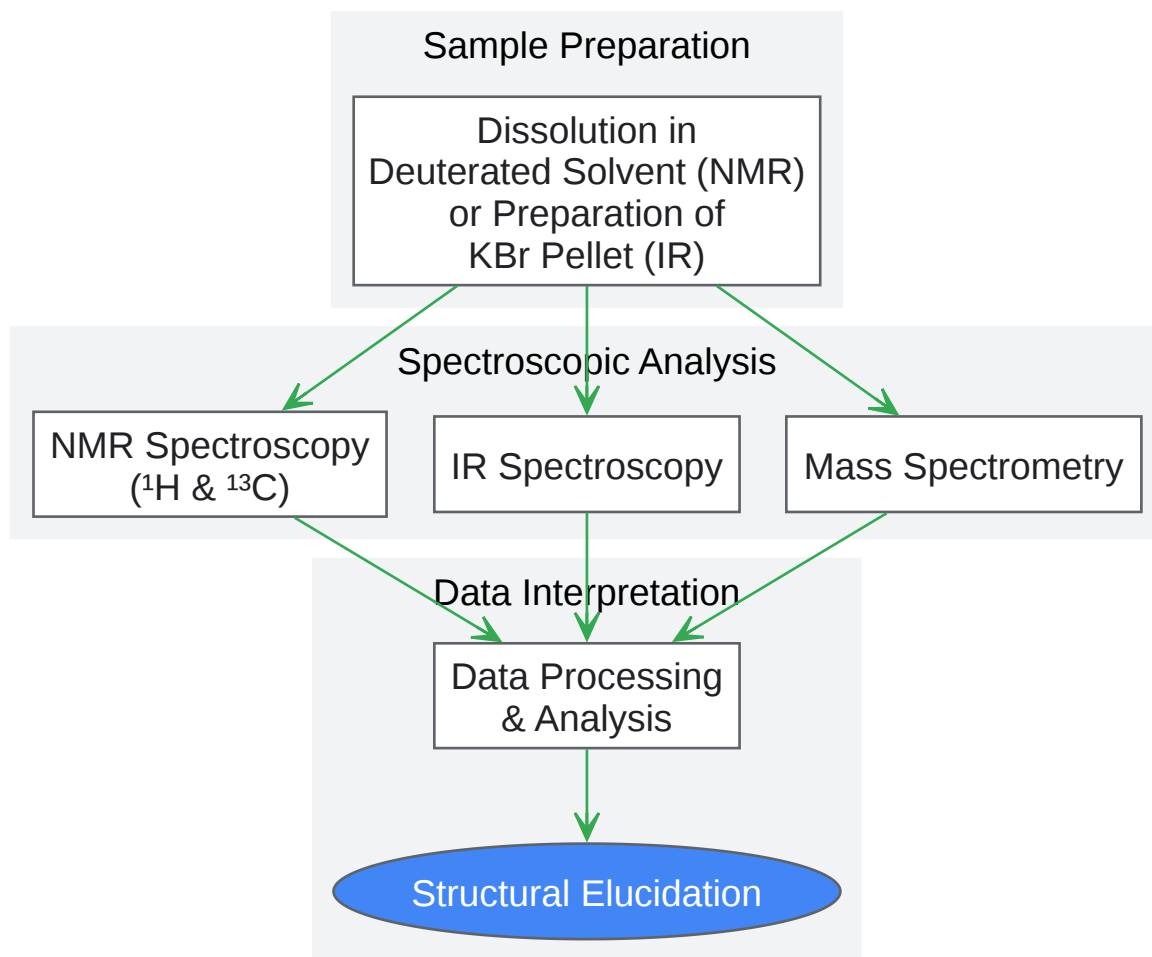
Electron Ionization (EI) is a common technique used for this analysis.^[8]

| m/z | Proposed Fragment | Formula |
|-----|--|---|
| 165 | [M] ⁺ | [C ₈ H ₇ NO ₃] ⁺ |
| 136 | [M - CHO] ⁺ | [C ₇ H ₆ NO ₂] ⁺ |
| 122 | [M - C ₂ H ₃ O] ⁺ | [C ₆ H ₄ NO ₂] ⁺ |
| 119 | [M - NO ₂] ⁺ | [C ₈ H ₇ O] ⁺ |
| 105 | [C ₇ H ₅ O] ⁺ | [C ₇ H ₅ O] ⁺ |
| 91 | [C ₇ H ₇] ⁺ | [C ₇ H ₇] ⁺ |

Experimental Protocols & Visualizations

General Experimental Workflow

The characterization of **2-(4-Nitrophenyl)oxirane** follows a standard analytical workflow, beginning with sample preparation and proceeding through various spectroscopic analyses to achieve structural elucidation.



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